![molecular formula C9H7N3O4 B1407552 甲基5-硝基-1H-吡咯并[2,3-b]吡啶-3-羧酸酯 CAS No. 1434141-72-6](/img/structure/B1407552.png)
甲基5-硝基-1H-吡咯并[2,3-b]吡啶-3-羧酸酯
描述
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound with the molecular weight of 177.16 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”, has been reported in a study . The study describes the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is1S/C8H7N3O2/c1-10-3-2-6-4-7 (11 (12)13)5-9-8 (6)10/h2-5H,1H3 . Physical and Chemical Properties Analysis
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a solid substance . It should be stored in an inert atmosphere at room temperature .科学研究应用
抗菌活性
已经研究了甲基5-硝基-1H-吡咯并[2,3-b]吡啶-3-羧酸酯的潜在抗菌性能。Toja等人(1986年)的一项研究从乙基5-甲基-2-氨基吡咯-3-羧酸酯合成了一系列化合物,发现了一些具有体外抗菌活性的化合物(Toja et al., 1986)。
7-吡啶并衍生物的合成
该化合物是合成7-吡啶并衍生物的关键前体,这些衍生物在药物化学中有各种应用。Figueroa-Pérez等人(2006年)通过亲核取代反应展示了相关吡咯吡啶构建块在合成这些衍生物中的多功能性(Figueroa‐Pérez等人,2006)。
吡咯啶衍生物的合成
Smolyar等人(2007年)的一项研究专注于使用与甲基5-硝基-1H-吡咯并[2,3-b]吡啶-3-羧酸酯结构相关的化合物,通过硝化过程合成1-(1,3-二烷基-2-氧代-2,3-二氢-1H-咪唑并[4,5-b]吡啶-5-基)-5-氧代吡咯啶-3-羧酸(Smolyar et al., 2007)。
吡咯啶亚氮氧化物的合成
Jayawardena(2020年)从吡啶-3,4-二羧酸出发,采用Grignard方法合成了新型吡咯啶亚氮氧化物。这项研究突显了吡咯吡啶结构在开发亚氮氧化物方面的潜力,这在各种化学应用中非常重要(Jayawardena, 2020)。
甲基邻硝基苯硫醚的合成
Dudová等人(2002年)使用亲核取代过程与甲硫醇酸盐合成了甲基邻硝基苯硫醚。该研究突显了吡咯吡啶结构在开发这些化合物中的相关性(Dudová等人,2002)。
呋[2,3-b]吡啶的合成
Antonov等人(2021年)报道了呋[2,3-b]吡啶的合成,展示了吡咯吡啶结构在制备这些杂环化合物中的实用性,这些化合物在各种化学和制药领域有应用(Antonov et al., 2021)。
抗炎药物的合成
Moloney(2001年)合成了甲基3-羟基噻吩[2,3-b]吡啶-2-羧酸酯,这是与甲基5-硝基-1H-吡咯并[2,3-b]吡啶-3-羧酸酯结构相关的分子,作为研究新型抗炎药物的一部分(Moloney, 2001)。
安全和危害
作用机制
Target of Action
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, also known as Methyl 5-nitro-7-azaindole-3-carboxylate, is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the tyrosine kinase domain of the FGFRs, preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development . The inhibition of FGFRs by the compound disrupts these processes, leading to potential therapeutic effects in conditions characterized by abnormal FGFR signaling, such as certain types of cancer .
Result of Action
The inhibition of FGFRs by Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can inhibit the migration and invasion of cancer cells .
生化分析
Biochemical Properties
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell survival and proliferation.
Cellular Effects
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been shown to exert significant effects on various cell types and cellular processes. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and their downstream effectors.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating the activity of transcription factors regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Prolonged exposure to the compound can lead to the degradation of its active form, resulting in reduced efficacy. Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including weight loss, organ damage, and altered hematological parameters. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of the compound, leading to the formation of various metabolites that are subsequently excreted from the body.
Transport and Distribution
The transport and distribution of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization to target sites.
Subcellular Localization
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exhibits specific subcellular localization patterns that are critical for its activity and function . The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and stability.
属性
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLPCJJUCWEWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161720 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-72-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


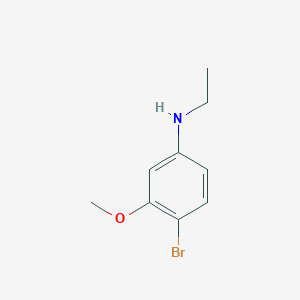

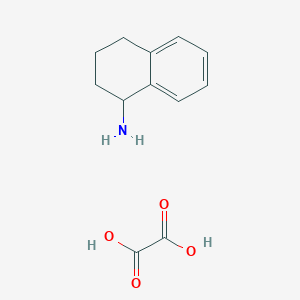
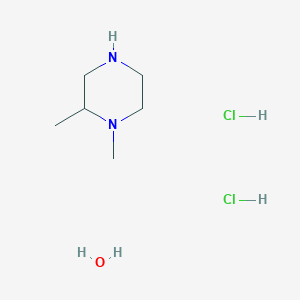
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1407477.png)
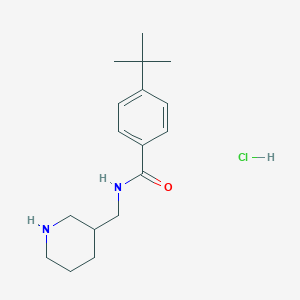

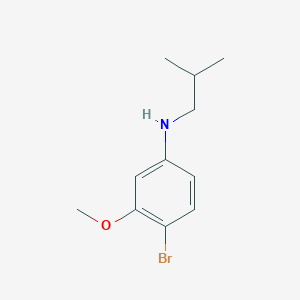


![N-[(2-Propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407488.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1407490.png)
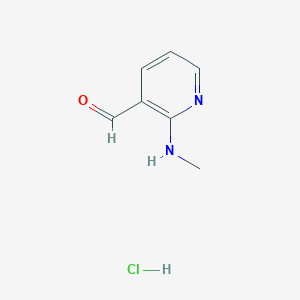
![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)
